Hydroxymethyl Tolperisone Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxymethyl Tolperisone Hydrochloride is a metabolite of Tolperisone, a centrally acting muscle relaxant. Tolperisone is primarily used to relieve spasticity of neurological origin and muscle spasms associated with painful locomotor diseases . This compound is formed from Tolperisone mainly by the cytochrome P450 (CYP) isoform CYP2D6 and to a lesser extent by CYP2C19 and CYP1A2 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxymethyl Tolperisone Hydrochloride involves the hydroxylation of Tolperisone. This process is catalyzed by the cytochrome P450 enzymes, primarily CYP2D6 . The reaction conditions typically involve the presence of these enzymes in a suitable medium, often in vitro systems designed to mimic the metabolic processes in the human body.

Industrial Production Methods

Industrial production of this compound is less common compared to its parent compound, Tolperisone. the production methods would likely involve biotechnological processes utilizing engineered microorganisms or cell lines expressing the necessary cytochrome P450 enzymes to achieve the hydroxylation of Tolperisone.

化学反応の分析

Types of Reactions

Hydroxymethyl Tolperisone Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of the hydroxymethyl group can occur under specific conditions.

Reduction: The compound can be reduced back to Tolperisone under reductive conditions.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Further oxidized derivatives of Hydroxymethyl Tolperisone.

Reduction: Tolperisone.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Treatment of Spasticity and Muscle Spasms

Hydroxymethyl tolperisone is effective in managing spasticity resulting from neurological conditions such as stroke, multiple sclerosis, and spinal cord injuries. Clinical studies have demonstrated its efficacy in reducing muscle tone and improving functional outcomes in patients with spasticity .

Neuropathic Pain Relief

Recent studies highlight the compound's potential in alleviating neuropathic pain. In animal models, hydroxymethyl tolperisone showed comparable antiallodynic effects to pregabalin, a standard treatment for neuropathic pain . This suggests that hydroxymethyl tolperisone may serve as an alternative therapy for patients experiencing chronic pain related to nerve damage.

Pharmacokinetics and Bioavailability

Hydroxymethyl tolperisone exhibits a favorable pharmacokinetic profile. It is primarily metabolized by cytochrome P450 enzymes, which facilitates its bioavailability and therapeutic effects . Studies indicate that administering the compound in a fed state can enhance its bioavailability significantly compared to fasting conditions .

Case Studies and Research Findings

作用機序

The precise mechanism of action of Hydroxymethyl Tolperisone Hydrochloride is not completely understood. it is known to block sodium and calcium channels, which reduces nerve impulses that cause muscle contractions . It possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .

類似化合物との比較

Hydroxymethyl Tolperisone Hydrochloride can be compared with other muscle relaxants such as:

Baclofen: A GABA_B receptor agonist used to treat spasticity.

Tizanidine: An alpha-2 adrenergic agonist used for muscle spasticity.

Cyclobenzaprine: A muscle relaxant that acts on the central nervous system.

Uniqueness

This compound is unique due to its specific metabolic origin from Tolperisone and its distinct mechanism of action involving the blockade of sodium and calcium channels .

生物活性

Hydroxymethyl tolperisone hydrochloride is a derivative of tolperisone, a centrally acting muscle relaxant primarily utilized for the treatment of muscle spasticity associated with neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, metabolic pathways, and potential therapeutic applications.

Overview of Hydroxymethyl Tolperisone

This compound is recognized for its potential as a kinase inhibitor, suggesting anticancer properties in addition to its muscle relaxant effects. The compound is structurally related to tolperisone, which has been extensively studied for its role in modulating muscle tone and alleviating pain associated with various conditions.

Hydroxymethyl tolperisone acts primarily through the following mechanisms:

- Sodium Channel Blockade : Similar to its parent compound, hydroxymethyl tolperisone inhibits voltage-gated sodium channels. This action stabilizes neuronal membranes and reduces excitability, contributing to its muscle relaxant effects .

- Calcium Channel Modulation : The compound also influences calcium channels, further enhancing its ability to reduce muscle spasms and pain .

- Kinase Inhibition : Preliminary studies indicate that hydroxymethyl tolperisone may inhibit specific kinases involved in cancer cell proliferation, suggesting a dual role in treating both muscle spasticity and certain malignancies .

Pharmacokinetics

Hydroxymethyl tolperisone exhibits distinct pharmacokinetic properties:

- Absorption : The compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1.5 hours .

- Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2D6, CYP2C19), resulting in various metabolites including hydroxymethyl-tolperisone .

Table 1: Metabolic Pathways of Hydroxymethyl Tolperisone

| Enzyme | Role in Metabolism |

|---|---|

| CYP2D6 | Major pathway for hydroxymethyl formation |

| CYP2C19 | Minor contributor to metabolism |

| CYP1A2 | Involved in additional metabolic routes |

Case Studies and Research Findings

-

Muscle Relaxation Efficacy :

A study conducted on animal models demonstrated that hydroxymethyl tolperisone significantly reduced muscle tone and spasticity compared to control groups. The results indicated that the compound's efficacy was comparable to established muscle relaxants like baclofen . -

Anticancer Potential :

In vitro studies have shown that hydroxymethyl tolperisone inhibits the proliferation of certain cancer cell lines by inducing apoptosis. This effect was attributed to its kinase inhibitory activity, which disrupts critical signaling pathways in cancer cells . -

Pharmacogenomic Implications :

Variations in CYP2D6 among individuals can lead to differences in the metabolism of hydroxymethyl tolperisone. A study highlighted that individuals with poor metabolizer phenotypes experienced higher plasma concentrations and potentially increased therapeutic effects or side effects .

特性

CAS番号 |

352233-14-8 |

|---|---|

分子式 |

C16H24ClNO2 |

分子量 |

297.82 g/mol |

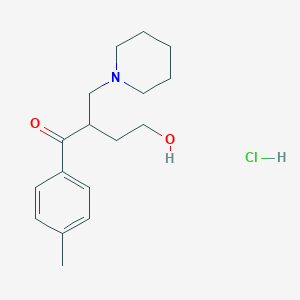

IUPAC名 |

1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H |

InChIキー |

YIUNODKPGACPCZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C(CCO)CN2CCCCC2.Cl |

正規SMILES |

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |

同義語 |

1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl)-1-propanone Hydrochloride; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。